molecular formula C13H11BrClFO2 B12636676 methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate CAS No. 1242316-96-6

methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate

Cat. No.: B12636676
CAS No.: 1242316-96-6
M. Wt: 333.58 g/mol
InChI Key: IULHOYUBLGHKLZ-QXAYZXPASA-N
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Description

Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate is a synthetic organic compound characterized by its unique structure, which includes a bromomethyl group, a chloro group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde, methyl acrylate, and bromine.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and methyl acrylate in the presence of a base such as piperidine.

    Bromination: The intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromomethyl group.

    Chlorination: The final step involves the chlorination of the compound using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Addition: The double bonds in the penta-2,4-dienoate moiety can undergo electrophilic addition reactions with reagents such as hydrogen halides or halogens.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Electrophilic Addition: Reagents such as hydrogen chloride (HCl), bromine (Br2), or iodine (I2) in solvents like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol (EtOH).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Electrophilic Addition: Formation of halogenated derivatives.

    Oxidation and Reduction: Formation of alcohols, ketones, or carboxylic acids.

Scientific Research Applications

Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the bromomethyl group allows for potential alkylation reactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z,4Z)-2-(chloromethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate
  • Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate
  • Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate

Uniqueness

Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

1242316-96-6

Molecular Formula

C13H11BrClFO2

Molecular Weight

333.58 g/mol

IUPAC Name

methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate

InChI

InChI=1S/C13H11BrClFO2/c1-18-13(17)10(8-14)4-7-12(15)9-2-5-11(16)6-3-9/h2-7H,8H2,1H3/b10-4+,12-7-

InChI Key

IULHOYUBLGHKLZ-QXAYZXPASA-N

Isomeric SMILES

COC(=O)/C(=C/C=C(/C1=CC=C(C=C1)F)\Cl)/CBr

Canonical SMILES

COC(=O)C(=CC=C(C1=CC=C(C=C1)F)Cl)CBr

Origin of Product

United States

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